Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Catalog No.
S8023721
CAS No.
5866-54-6
M.F
C13H13NO4
M. Wt
247.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

CAS Number

5866-54-6

Product Name

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

IUPAC Name

ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

VNGGYIBIGOOVNP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of approximately 247.25 g/mol. It is identified by the CAS number 77156-78-6 and is characterized by its ethyl ester functionality, which is derived from 4-hydroxy-6-methoxyquinoline-3-carboxylic acid. The compound appears as a colorless solid with no distinct odor and has a melting point in the range of 280-283 °C and a predicted boiling point of about 373.2 °C .

Typical of quinoline derivatives, including:

  • Ester Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.
  • Nucleophilic Substitution: The presence of the hydroxy group can facilitate nucleophilic attack on electrophilic centers, allowing for further functionalization.
  • Oxidation: The methoxy group may be oxidized under specific conditions, leading to the formation of aldehydes or ketones.

This compound exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are crucial in drug metabolism. Its structure suggests possible interactions with biological targets due to the presence of both hydroxy and methoxy groups, which may enhance its solubility and bioavailability .

The synthesis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate can be achieved through several methods:

  • Condensation Reaction: One common method involves the reaction between p-anisidine and diethyl ethoxymethylenemalonate. This reaction typically requires a catalyst and leads to the formation of the quinoline framework.
  • Alkylation: The introduction of the ethyl group can be accomplished via alkylation reactions involving appropriate halides or sulfonates.
  • Functional Group Modifications: Subsequent modifications can introduce or alter functional groups to yield the desired compound .

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is primarily utilized in:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Chemical Synthesis: It is used as an intermediate in synthesizing other quinoline derivatives, which may have enhanced pharmacological properties.
  • Analytical Chemistry: The compound can be employed in assays to study enzyme activity or drug interactions .

Studies have indicated that ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate interacts with various biological systems:

  • Cytochrome P450 Inhibition: It has been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy and mechanisms.

These interactions highlight its significance in drug development and toxicology assessments .

Several compounds share structural similarities with ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Ethyl 4-hydroxyquinoline-3-carboxylate220876Lacks methoxy group; simpler structure
Ethyl 6-methoxyquinoline-3-carboxylate77156-78-6Similar functional groups; different positioning
Ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylateNot listedVariance in hydroxy positioning; potential activity
Ethyl 1,4-dihydro-6-methoxyquinoline-3-carboxylateNot listedDihydro form; altered reactivity

The uniqueness of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate lies in its specific arrangement of functional groups that may confer distinct biological activities compared to its analogs. Its ability to inhibit cytochrome P450 enzymes sets it apart in pharmacological contexts .

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

247.08445790 g/mol

Monoisotopic Mass

247.08445790 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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